3-methoxy-1-methyl-N-(4-((pyridin-2-ylmethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide linkage at position 4 connects to a phenyl ring, which is further functionalized with a pyridin-2-ylmethyl carbamoyl group.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(pyridin-2-ylmethylcarbamoyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-24-12-16(19(23-24)27-2)18(26)22-14-8-6-13(7-9-14)17(25)21-11-15-5-3-4-10-20-15/h3-10,12H,11H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXQDYDEEBOJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(4-((pyridin-2-ylmethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-methoxy-1-methyl-N-(4-((pyridin-2-ylmethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is C₁₈H₁₈N₄O₃. The structure features a pyrazole ring, a methoxy group, and a pyridine moiety, which are critical for its biological activity.
Antifungal Activity
Recent studies have explored the antifungal properties of pyrazole derivatives, including the target compound. The following table summarizes the antifungal activities observed in various studies:
| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 3-Methoxy-1-methyl-N-(4-((pyridin-2-ylmethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide | Gibberella zeae | 100 | >50 |
| Other Pyrazole Derivatives | Colletotrichum gloeosporioides | 1 mM | 29.3 |
| Other Pyrazole Derivatives | Colletotrichum gloeosporioides | 5 mM | 56.1 |
| Other Pyrazole Derivatives | Colletotrichum gloeosporioides | 10 mM | 61 |
The compound exhibited moderate antifungal activity against Gibberella zeae, outperforming some commercial fungicides such as carboxin and boscalid . Additionally, derivative compounds showed significant mycelial inhibition growth against various fungal species, indicating the potential for agricultural applications .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The target compound's structural features suggest it may inhibit cancer cell proliferation. A comparative analysis of several pyrazole-based compounds is shown in the table below:
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Activity Description |
|---|---|---|---|
| Compound A | HepG2 | 10 | Strong antiproliferative activity |
| Compound B | MCF7 | 15 | Moderate antiproliferative activity |
| 3-Methoxy-1-methyl-N-(4-((pyridin-2-ylmethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide | A549 | TBD | Potential anticancer activity |
Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines, with some compounds demonstrating IC₅₀ values comparable to established anticancer drugs like doxorubicin . The mechanism of action is believed to involve interference with cellular pathways critical for tumor growth and survival.
Case Studies
One notable study investigated the synthesis and biological evaluation of several pyrazole derivatives, including the target compound. It was found that modifications in the substituents on the pyrazole ring significantly affected both antifungal and anticancer activities. For example, compounds with electron-donating groups showed enhanced activity against specific cancer cell lines and fungal strains .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study demonstrated that N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited moderate to high anticancer activity against human liver carcinoma cells (HepG2) .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro bioassays have shown that some synthesized derivatives can effectively inhibit the growth of phytopathogenic fungi:
- Case Study : A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were tested against fungi such as Gibberella zeae and Fusarium oxysporum. Some compounds displayed over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The presence of specific substituents on the pyrazole ring significantly influences biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and biological interaction |
| Pyridine derivative | Increases binding affinity to target proteins |
Neurological Applications
Recent studies have indicated potential applications in neurological disorders. Compounds with similar structures have shown promise in treating conditions such as epilepsy and neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through various assays, indicating that it may reduce inflammation markers in vitro:
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Derivatives
(a) 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a, )
- Substituents: Amino group at position 5, phenylamino at position 3, and phenyl carboxamide.
- Properties: Higher melting point (247°C) compared to other analogs, likely due to strong hydrogen bonding from the amino group.
- Contrast: The target compound’s methoxy and pyridinylmethyl groups enhance solubility and may reduce crystallinity compared to 4a’s rigid phenylamino substituents .
(b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Substituents : Chlorophenyl and dichlorophenyl groups; pyridylmethyl carboxamide.
- Contrast : The target compound’s methoxy group is less electron-withdrawing than chlorine, which may favor metabolic stability. The pyridin-2-ylmethyl group (vs. 3-pyridylmethyl) could alter binding specificity due to steric and electronic differences .
Functional Group Variations in Antimalarial Agents ()
Compounds such as 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide feature methylthio and morpholino groups.
- Key Differences: Methylthio vs. Methoxy: Methylthio () is more lipophilic, enhancing blood-brain barrier penetration, whereas methoxy (target) improves solubility. Morpholino vs. Pyridinylmethyl: Morpholino () introduces a polar, saturated ring, while pyridinylmethyl (target) offers aromaticity and basicity, influencing target affinity .
Comparison with Pyrazolo-Pyrimidine Derivatives ()
Example 53 (): Contains a fluorophenyl chromenone and pyrazolo-pyrimidine core.
- Molecular Weight : 589.1 g/mol (Example 53) vs. ~400–450 g/mol (estimated for target compound).
- Bioactivity : Fluorine atoms in Example 53 enhance metabolic stability and binding to hydrophobic pockets. The target compound’s pyridinylmethyl group may engage in π-π stacking or hydrogen bonding, depending on the target receptor .
Physicochemical and Pharmacokinetic Profiles
Q & A
Q. Advanced
- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed amides or demethylated derivatives) .
- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediates (e.g., acyl chloride formation) .
- Stability studies : Accelerated degradation under heat/light identifies vulnerable functional groups (e.g., amide hydrolysis) .
What computational tools predict metabolic pathways and toxicity profiles?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
